![molecular formula C18H16F2N4OS2 B4585367 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one CAS No. 938020-65-6](/img/structure/B4585367.png)
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Overview
Description
Heterocyclic compounds, particularly those incorporating pyridine, thieno, and thiazolo rings, are of significant interest due to their diverse biological activities and potential therapeutic applications. They often serve as key frameworks in the development of new drugs and materials due to their unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one mentioned typically involves multi-step organic reactions, including palladium-catalyzed C-N Buchwald-Hartwig coupling, as well as novel rearrangement reactions catalyzed by metal triflates. These methods allow for the introduction of various functional groups, enabling the targeted manipulation of the molecule's properties (Huang et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are fused or linked together, forming complex systems. Crystallographic studies provide insights into the geometry, bonding patterns, and conformational preferences of these molecules, which are critical for understanding their reactivity and interactions with biological targets (Jasinski et al., 2015).
Scientific Research Applications
Novel Syntheses and Evaluations
Research has led to the creation of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines through palladium-catalyzed C-N Buchwald-Hartwig coupling, showcasing significant antitumoral activities against various human tumor cell lines, including breast adenocarcinoma and melanoma. These findings underline the compound's potential in cancer research, with benzothiazole and indole derivatives exhibiting notable efficacy (Queiroz et al., 2010).
Microwave-Assisted Synthesis and Novel Couplings
Enhanced Synthesis Techniques
The microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines has been explored, demonstrating a more efficient synthesis process compared to traditional methods. This approach not only improves yields but also reduces reaction times, offering a promising route for the development of new compounds with potential biological activities (Faty et al., 2011).
Heterocyclic System Synthesis
Novel Heterocyclic Compounds
Research has delved into the reactivity of specific pyridinones, leading to the synthesis of new heterocyclic systems that contain thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity, particularly against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).
Novel Tricyclic Heteroaromatics
Tricyclic Heteroaromatic Compound Development
A study has introduced Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives as novel tricyclic heteroaromatic compounds, synthesized through a one-pot reaction. These compounds represent a new class of heteroaromatics with potential applications in various fields of chemical and pharmaceutical research (Huang et al., 2014).
Cytotoxicity, Antimicrobial, and Anti-biofilm Activities
Biological Activity Assessments
Research on pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives has unveiled their cytotoxicity against multiple human cancer cell lines, along with antimicrobial and anti-biofilm activities. These findings suggest the therapeutic potential of these derivatives in treating cancer and microbial infections (Nagender et al., 2014).
properties
IUPAC Name |
11-cyclopropyl-13-(difluoromethyl)-4-(propylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS2/c1-2-5-21-18-24-12-13-11(23-16(25)14(12)27-18)10-8(7-3-4-7)6-9(15(19)20)22-17(10)26-13/h6-7,15H,2-5H2,1H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMLSVUDWCJQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(S1)C(=O)NC3=C2SC4=C3C(=CC(=N4)C(F)F)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107159 | |
Record name | Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-B][1,3]thiazolo[4,5-D]pyridin-4(5H)-one | |
CAS RN |
938020-65-6 | |
Record name | Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938020-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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